

Unveiling the Double-Edged Sword: TMEM163 Expression in Health and Disease

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A comprehensive analysis of Transmembrane Protein 163 (TMEM163) expression reveals its divergent roles in maintaining physiological homeostasis and contributing to a spectrum of pathologies, including neurodegenerative disorders, metabolic diseases, and cancer. This guide provides a comparative overview of TMEM163 expression in healthy versus diseased tissues, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

TMEM163, a zinc efflux transporter, plays a critical role in regulating intracellular zinc levels, a process vital for numerous cellular functions.^[1] Its expression is observed in a variety of healthy human tissues, with notably high levels in the lungs, brain (specifically the cortex and cerebellum), testes, pancreas, kidneys, and ovaries.^[1] However, dysregulation of TMEM163 expression has been increasingly implicated in the pathogenesis of several diseases, highlighting its potential as a therapeutic target and biomarker.

Comparative Analysis of TMEM163 Expression

To provide a clear comparison, the following tables summarize the currently available quantitative and qualitative data on TMEM163 expression in various healthy and diseased tissues.

Table 1: Quantitative Expression of TMEM163 in Diseased vs. Healthy Tissue

Disease	Tissue	Method	Expression Change in Diseased Tissue	Reference
Alzheimer's Disease	Entorhinal Cortex	Microarray	log2 Fold Change: -0.44	(Not explicitly cited)
Alzheimer's Disease	Temporal Cortex	Microarray	log2 Fold Change: -0.52	(Not explicitly cited)

Table 2: Qualitative Expression of TMEM163 in Diseased vs. Healthy Tissue

Disease	Tissue/Cell Type	Expression Change in Diseased Tissue	Reference
Type 2 Diabetes	Pancreatic Islets (db/db mice)	Lower	(Not explicitly cited)
Mucopolidosis type IV	Patient Fibroblasts	Down-regulated	[2]
Papillary Thyroid Carcinoma	Tumor Tissue	Higher	(Not explicitly cited)
Parkinson's Disease	Brain Tissue	Positively associated with disease risk	[3]
Hypomyelinating Leukodystrophy	Oligodendrocytes	Reduced function due to mutations	[1]

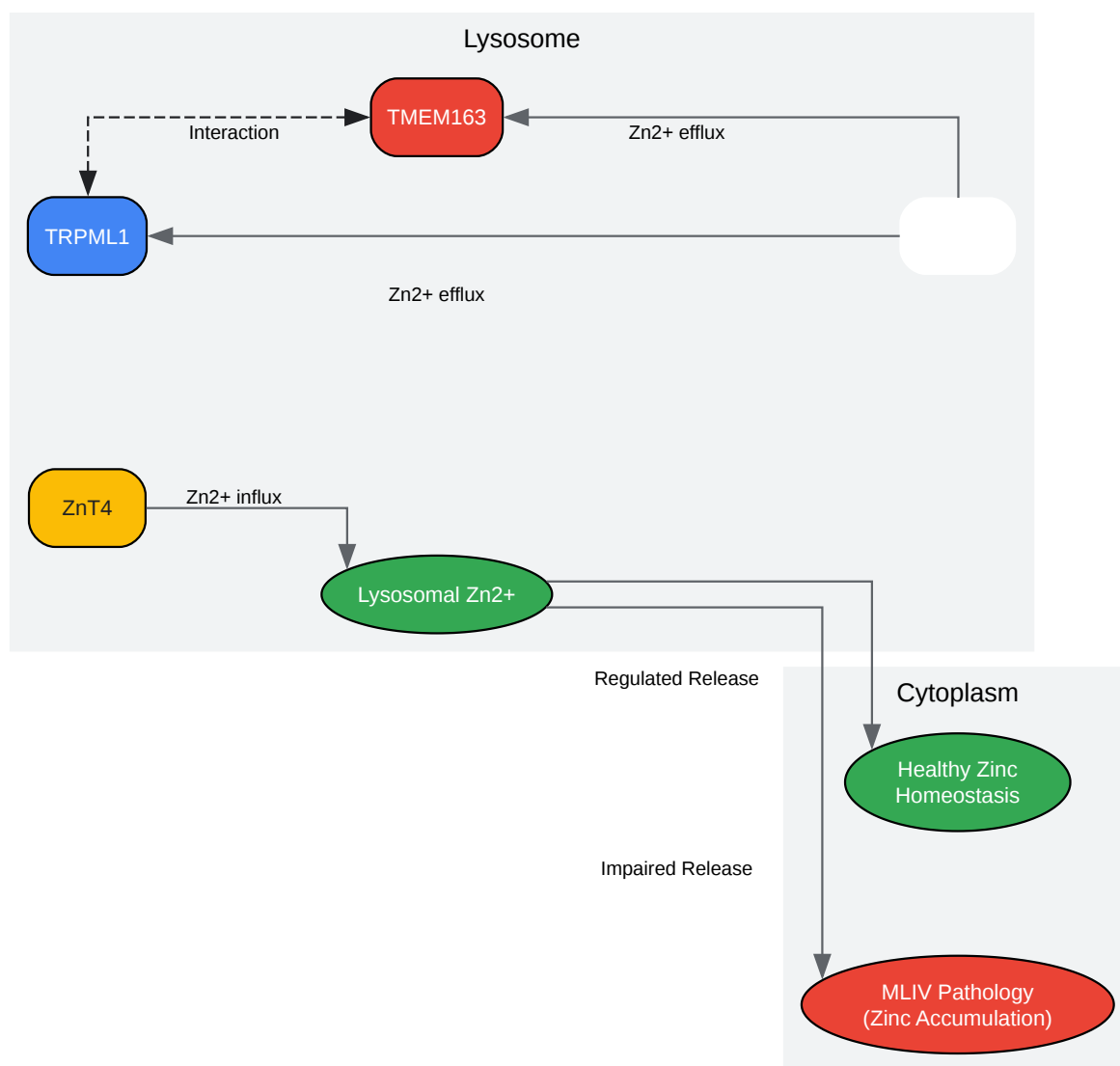
Signaling Pathways and Molecular Interactions

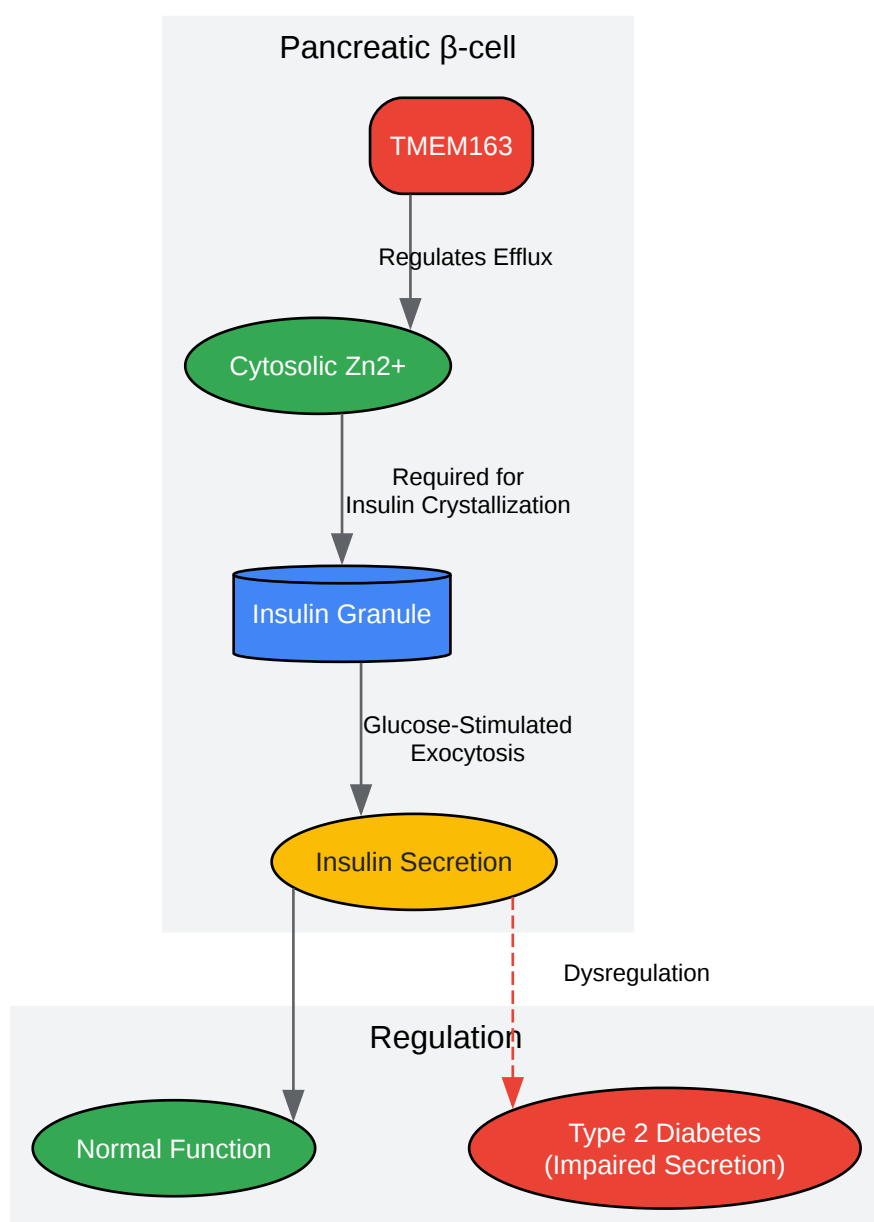
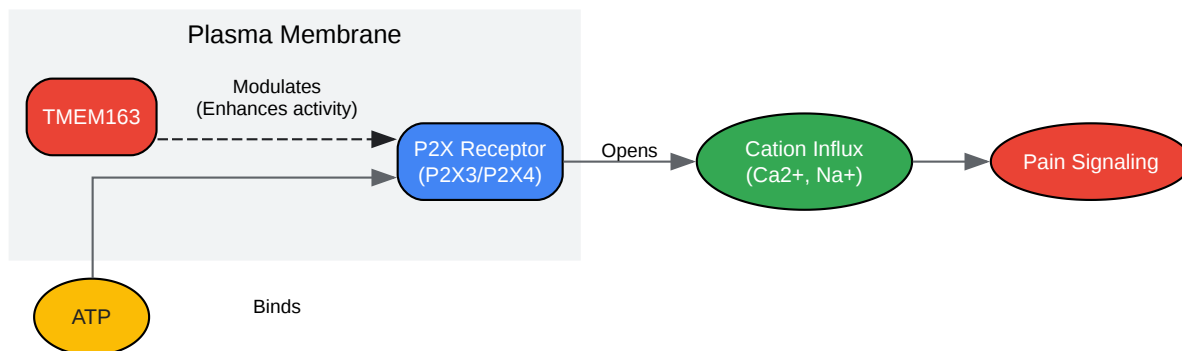
TMEM163 is involved in key signaling pathways primarily through its function as a zinc transporter and its interaction with other proteins.

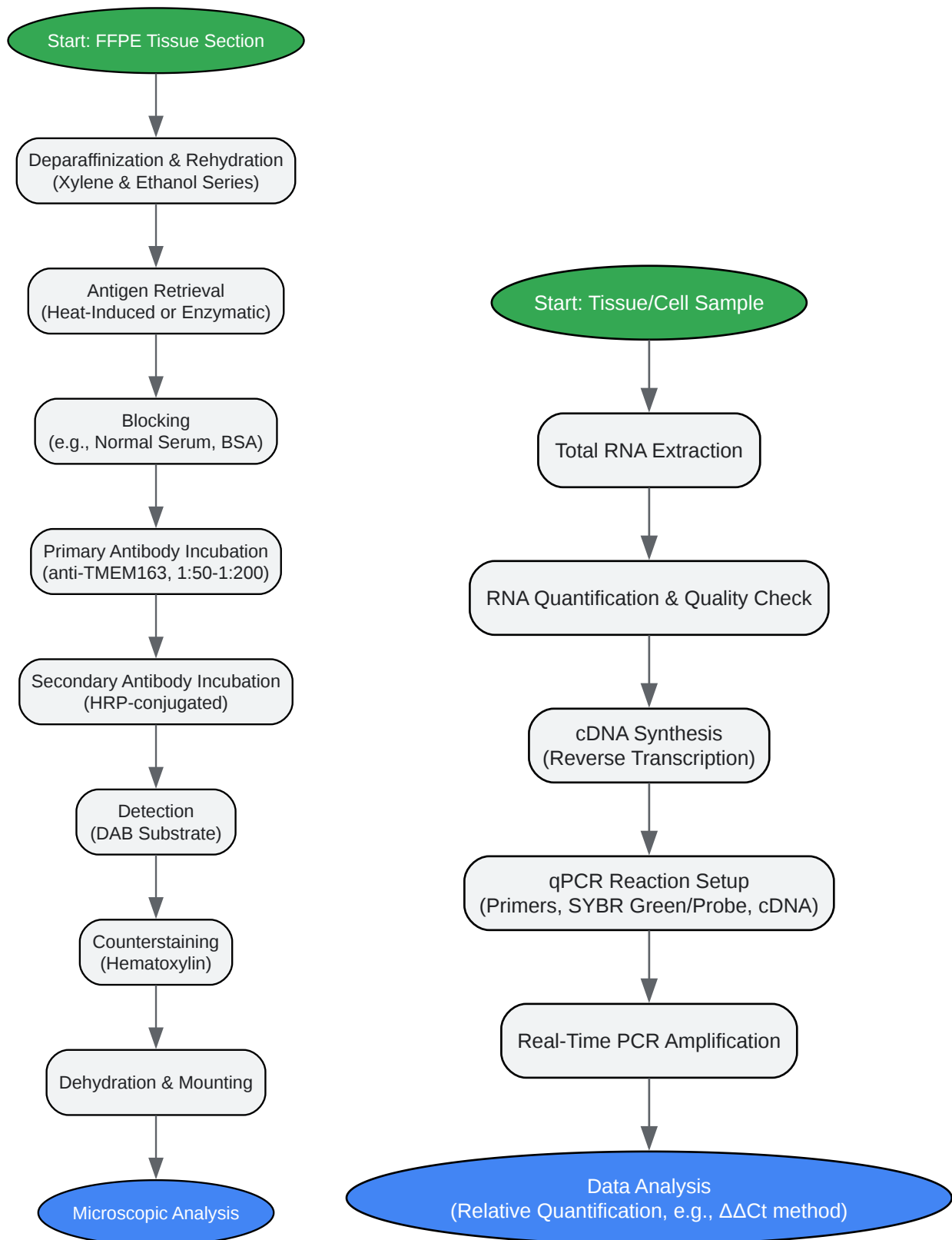
TMEM163 and TRPML1 in Lysosomal Zinc Homeostasis

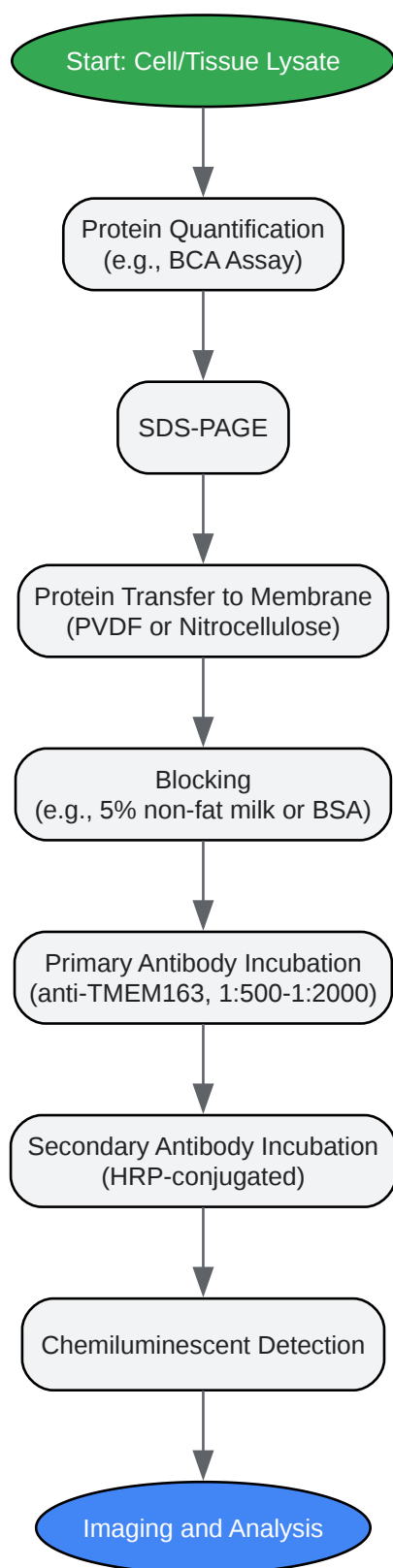
TMEM163 interacts with the lysosomal cation channel TRPML1 to regulate the release of zinc from lysosomes.[2][4] This interaction is crucial for preventing the pathological accumulation of

zinc within these organelles.[2] In diseases like Mucopolidosis type IV, the loss of TRPML1 function, coupled with reduced TMEM163 expression, leads to an abnormal buildup of lysosomal zinc.[2][4]









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